molecular formula C14H8FN3OS B4482768 6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one

6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one

Cat. No.: B4482768
M. Wt: 285.30 g/mol
InChI Key: GQFHKHPVUWXGMM-UHFFFAOYSA-N
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Description

6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[87002,7013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the core tetracyclic structure: This step involves cyclization reactions under controlled conditions.

    Introduction of functional groups: Fluorination and methylation are carried out using specific reagents and catalysts.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Material Science: The compound’s properties make it suitable for developing advanced materials with specific functionalities.

    Biological Studies: It can be used as a probe or marker in various biological assays to study cellular processes and interactions.

Mechanism of Action

The mechanism by which 6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one stands out due to its unique tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3OS/c1-7-6-20-14-17-13(19)9-5-16-11-8(12(9)18(7)14)3-2-4-10(11)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFHKHPVUWXGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=O)C3=CN=C4C(=C3N12)C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one
Reactant of Route 2
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one
Reactant of Route 3
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one
Reactant of Route 4
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one
Reactant of Route 5
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one
Reactant of Route 6
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one

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